Cas no 1260879-05-7 (7-chloro-1-methyl-1H-indole-3-carboxylic acid)

1260879-05-7 structure
상품 이름:7-chloro-1-methyl-1H-indole-3-carboxylic acid
CAS 번호:1260879-05-7
MF:C10H8ClNO2
메가와트:209.629021644592
CID:6500919
7-chloro-1-methyl-1H-indole-3-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 7-chloro-1-methyl-1H-indole-3-carboxylic acid
- 1H-Indole-3-carboxylic acid, 7-chloro-1-methyl-
-
- 인치: 1S/C10H8ClNO2/c1-12-5-7(10(13)14)6-3-2-4-8(11)9(6)12/h2-5H,1H3,(H,13,14)
- InChIKey: AFXNENVQFFBDJU-UHFFFAOYSA-N
- 미소: N1(C)C2=C(C=CC=C2Cl)C(C(O)=O)=C1
실험적 성질
- 밀도: 1.39±0.1 g/cm3(Predicted)
- 비등점: 420.6±25.0 °C(Predicted)
- 산도 계수(pKa): 3.61±0.10(Predicted)
7-chloro-1-methyl-1H-indole-3-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6738060-2.5g |
7-chloro-1-methyl-1H-indole-3-carboxylic acid |
1260879-05-7 | 95% | 2.5g |
$1903.0 | 2023-05-29 | |
Enamine | EN300-6738060-1.0g |
7-chloro-1-methyl-1H-indole-3-carboxylic acid |
1260879-05-7 | 95% | 1g |
$971.0 | 2023-05-29 | |
Enamine | EN300-6738060-10.0g |
7-chloro-1-methyl-1H-indole-3-carboxylic acid |
1260879-05-7 | 95% | 10g |
$4176.0 | 2023-05-29 | |
Aaron | AR021USS-10g |
7-chloro-1-methyl-1H-indole-3-carboxylicacid |
1260879-05-7 | 95% | 10g |
$5767.00 | 2023-12-16 | |
Aaron | AR021USS-500mg |
7-chloro-1-methyl-1H-indole-3-carboxylicacid |
1260879-05-7 | 95% | 500mg |
$1068.00 | 2025-02-14 | |
1PlusChem | 1P021UKG-50mg |
7-chloro-1-methyl-1H-indole-3-carboxylicacid |
1260879-05-7 | 95% | 50mg |
$332.00 | 2024-07-09 | |
Aaron | AR021USS-2.5g |
7-chloro-1-methyl-1H-indole-3-carboxylicacid |
1260879-05-7 | 95% | 2.5g |
$2642.00 | 2025-02-14 | |
Enamine | EN300-6738060-5.0g |
7-chloro-1-methyl-1H-indole-3-carboxylic acid |
1260879-05-7 | 95% | 5g |
$2816.0 | 2023-05-29 | |
Enamine | EN300-6738060-0.05g |
7-chloro-1-methyl-1H-indole-3-carboxylic acid |
1260879-05-7 | 95% | 0.05g |
$226.0 | 2023-05-29 | |
Aaron | AR021USS-50mg |
7-chloro-1-methyl-1H-indole-3-carboxylicacid |
1260879-05-7 | 95% | 50mg |
$336.00 | 2025-02-14 |
7-chloro-1-methyl-1H-indole-3-carboxylic acid 관련 문헌
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
2. Book reviews
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
1260879-05-7 (7-chloro-1-methyl-1H-indole-3-carboxylic acid) 관련 제품
- 2229573-06-0(tert-butyl N-2-(azetidin-2-yl)-4,5-dimethoxyphenylcarbamate)
- 2172058-68-1(1-4-bromo-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-3-hydroxyazetidine-3-carboxylic acid)
- 2309461-92-3(2-{[4-(4-Bromo-1,3-thiazol-2-yl)azocan-4-yl]oxy}acetic acid)
- 2138807-02-8(1-(2-Bromoethenyl)-5-fluoro-2,4-dimethoxybenzene)
- 1806753-02-5(3-Methyl-4-nitro-2-(trifluoromethoxy)pyridine-6-carboxaldehyde)
- 2228950-79-4(methyl2-methyl-1-(4-methylthiophen-2-yl)propan-2-ylamine)
- 2549053-93-0(7-methoxy-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one)
- 1806421-22-6(Methyl 4-bromo-3-(3-chloro-2-oxopropyl)phenylacetate)
- 2228369-05-7(2,2-dimethyl-1-(4-methyloxan-4-yl)cyclopropylmethanol)
- 1781019-21-3(5-bromo-2-(1-hydroxycyclopropyl)phenol)
추천 공급업체
Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량
